molecular formula C19H17F2N5O2 B2982056 1-(3,4-difluorophenyl)-3-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)urea CAS No. 1105208-76-1

1-(3,4-difluorophenyl)-3-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)urea

Cat. No. B2982056
CAS RN: 1105208-76-1
M. Wt: 385.375
InChI Key: GPTUFYLQQWZPJK-UHFFFAOYSA-N
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Description

1-(3,4-difluorophenyl)-3-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)urea is a useful research compound. Its molecular formula is C19H17F2N5O2 and its molecular weight is 385.375. The purity is usually 95%.
BenchChem offers high-quality 1-(3,4-difluorophenyl)-3-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,4-difluorophenyl)-3-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Electronic and Optical Properties

    A study by Shkir et al. (2018) investigates the electronic and optical properties of a similar compound, focusing on its potential applications in nonlinear optics. The research highlights its high second and third harmonic generation values compared to standard urea, suggesting its use in optoelectronic device fabrications (Shkir et al., 2018).

  • Anticancer Properties

    Research by Hafez and El-Gazzar (2020) explores novel pyridine derivatives, including urea derivatives, for their potential as anticancer agents. This study specifically focuses on their activity against various cancer cell lines, indicating the compound's relevance in cancer research (Hafez & El-Gazzar, 2020).

  • Molecular Structure and Vibrational Spectra

    Rahmani et al. (2018) provide an analysis of the molecular structure, vibrational spectra, and thermodynamic investigations of a related compound. The study contributes to understanding the material's stability and reactivity, which can be critical in various scientific applications (Rahmani et al., 2018).

  • Synthesis and Crystal Structure

    The synthesis and crystal structure of chlorfluazuron, a compound with structural similarities, are described by Cho et al. (2015). This research provides insights into the crystallography of such compounds, which is vital in drug design and material science (Cho et al., 2015).

  • Molecular Electrodynamics

    Pichlmaier et al. (2009) study electron transfer across hydrogen bonds in ureapyrimidinedione-substituted vinyl ruthenium and osmium complexes. This research may inform the design of electrochemical systems and materials based on similar urea derivatives (Pichlmaier et al., 2009).

  • Cross-Coupling Reactions

    Bardhan et al. (2009) describe the use of pyrimidines containing pyridotriazol-1-yloxy for oxidative palladium-catalyzed cross-coupling with arylboronic acids. This research is significant in the field of organic synthesis and pharmaceutical development (Bardhan et al., 2009).

  • Nonlinear Optical Single Crystal Growth

    Menezes et al. (2014) discuss the synthesis, growth, and characterization of a novel organic nonlinear optical single crystal. The research shows the crystal's high second harmonic generation efficiency, suggesting its utility in nonlinear optical applications (Menezes et al., 2014).

  • ACAT Inhibitors

    A study by Gelain et al. (2006) on ureidopyridazine derivatives as acyl-CoA:cholesterol acyltransferase inhibitors showcases the compound's potential in cholesterol management and treatment of related disorders (Gelain et al., 2006).

properties

IUPAC Name

1-(3,4-difluorophenyl)-3-[3-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)propyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F2N5O2/c20-15-3-2-14(12-16(15)21)24-19(28)23-8-1-11-26-18(27)5-4-17(25-26)13-6-9-22-10-7-13/h2-7,9-10,12H,1,8,11H2,(H2,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPTUFYLQQWZPJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=NC=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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